Cas no 2651-46-9 (4-Phenoxybutyl Chloride)
4-Phenoxybutyl Chloride structure
Product Name:4-Phenoxybutyl Chloride
N.o CAS:2651-46-9
MF:C10H13ClO
MW:184.662622213364
MDL:MFCD00001012
CID:43288
PubChem ID:87575469
Update Time:2025-04-18
4-Phenoxybutyl Chloride Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-Phenoxybutylchloride
- (4-Chlorobutoxy)benzene
- 4-Chlorobutyl phenyl ether
- 4-chlorobutoxybenzene
- 1-Chloro-4-phenoxybutane
- 4-Chlor-1-phenoxy-butan
- 4-Phenoxybutyl chloride
- Benzene, (4-chlorobutoxy)-
- JKXCPAVECBFBOC-UHFFFAOYSA-N
- 4-chlorobutylphenylether
- NSC78903
- PubChem13164
- 4-chloro-1-phenoxybutane
- (4-Chlorobutoxy);benzene
- (4-Chlorobutoxy) benzene
- 1-(4-chlorobutoxy)benzene
- (4-Chlorobutoxy)benzene #
- Benzene,(4-chlorobutoxy)-
- Ether, 4-chlorobutyl phenyl
- JKXCPAVEC
- JKXCPAVECBFBOC-UHFFFAOYSA-
- NSC-78903
- NSC 78903
- CB8ZAL4GU3
- AKOS009157012
- AI3-17426
- DTXSID40181089
- A5249
- EN300-674416
- InChI=1/C10H13ClO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
- SCHEMBL4329339
- P1386
- 2651-46-9
- AS-58787
- CS-0270191
- EINECS 220-174-3
- FT-0607632
- D85909
- MFCD00001012
- NS00028125
- DS-018532
- 4-Phenoxybutyl Chloride
-
- MDL: MFCD00001012
- Inchi: 1S/C10H13ClO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
- Chave InChI: JKXCPAVECBFBOC-UHFFFAOYSA-N
- SMILES: ClCCCCOC1C=CC=CC=1
Propriedades Computadas
- Massa Exacta: 184.06500
- Massa monoisotópica: 184.065
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 1
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 5
- Complexidade: 100
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: 3.6
- Superfície polar topológica: 9.2
Propriedades Experimentais
- Cor/Forma: 浅黄色固体
- Densidade: 1.068 g/mL at 25 °C(lit.)
- Ponto de Fusão: 20
- Ponto de ebulição: 144°C/20mmHg(lit.)
- Ponto de Flash: >230 °F
- Índice de Refracção: 1.521-1.523
- PSA: 9.23000
- LogP: 3.08440
- Solubilidade: 未确定
4-Phenoxybutyl Chloride Dados aduaneiros
- CÓDIGO SH:2909309090
- Dados aduaneiros:
中国海关编码:
2909309090概述:
2909309090 其他芳香醚及其卤化衍生物、磺化、硝化衍生物(包括亚硝化衍生物)。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:5.5%。普通关税:30.0%
申报要素:
品名, 成分含量, 用途
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4-Phenoxybutyl Chloride Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TRC | P318365-250mg |
4-Phenoxybutyl Chloride |
2651-46-9 | 250mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P318365-500mg |
4-Phenoxybutyl Chloride |
2651-46-9 | 500mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P318365-2.5g |
4-Phenoxybutyl Chloride |
2651-46-9 | 2.5g |
$ 95.00 | 2022-06-03 | ||
| abcr | AB144442-25 g |
4-Phenoxybutyl chloride, 95%; . |
2651-46-9 | 95% | 25g |
€117.20 | 2023-05-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1386-25g |
4-Phenoxybutyl Chloride |
2651-46-9 | 95.0%(GC) | 25g |
¥190.0 | 2022-06-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1386-25G |
4-Phenoxybutyl Chloride |
2651-46-9 | >95.0%(GC) | 25g |
¥190.00 | 2024-04-16 | |
| Alichem | A019089314-500g |
(4-Chlorobutoxy)benzene |
2651-46-9 | 95% | 500g |
$662.04 | 2023-09-02 | |
| Enamine | EN300-674416-0.05g |
(4-chlorobutoxy)benzene |
2651-46-9 | 0.05g |
$612.0 | 2023-05-30 | ||
| Enamine | EN300-674416-0.1g |
(4-chlorobutoxy)benzene |
2651-46-9 | 0.1g |
$640.0 | 2023-05-30 | ||
| Enamine | EN300-674416-0.25g |
(4-chlorobutoxy)benzene |
2651-46-9 | 0.25g |
$670.0 | 2023-05-30 |
4-Phenoxybutyl Chloride Literatura Relacionada
-
1. 1059. Preparation of some chromans from 1,3-diaryloxypropanes. Part IIL. W. Deady,R. D. Topsom,J. Vaughan J. Chem. Soc. 1965 5718
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